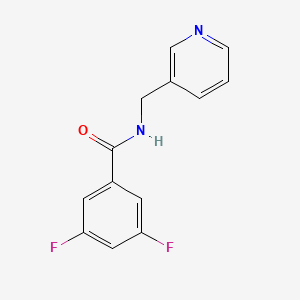
2,5-difluoro-N-(2-phenylethyl)benzamide
概要
説明
2,5-Difluoro-N-(2-phenylethyl)benzamide is an organic compound characterized by the presence of two fluorine atoms on a benzene ring, along with a phenylethyl group attached to the nitrogen atom of the benzamide structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-difluoro-N-(2-phenylethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-difluorobenzoic acid and 2-phenylethylamine.
Amidation Reaction: The 2,5-difluorobenzoic acid is reacted with 2-phenylethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Amidation: Utilizing automated reactors and optimized reaction conditions to ensure high yield and purity.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions: 2,5-Difluoro-N-(2-phenylethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or the aromatic ring.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the fluorine atoms.
科学的研究の応用
2,5-Difluoro-N-(2-phenylethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,5-difluoro-N-(2-phenylethyl)benzamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and proteins. The phenylethyl group may facilitate binding to certain receptors or enzymes, modulating their activity and leading to the observed biological effects.
類似化合物との比較
2,5-Difluorobenzamide: Lacks the phenylethyl group, resulting in different chemical and biological properties.
N-(2-Phenylethyl)benzamide: Does not contain fluorine atoms, affecting its reactivity and stability.
2,5-Difluoro-N-(1-phenylethyl)benzamide: Similar structure but with a different substitution pattern on the nitrogen atom.
Uniqueness: 2,5-Difluoro-N-(2-phenylethyl)benzamide is unique due to the combination of fluorine atoms and the phenylethyl group, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
2,5-difluoro-N-(2-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO/c16-12-6-7-14(17)13(10-12)15(19)18-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWNSIPLVJBXGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-methylphenyl)-N-[4-(1-pyrrolidinyl)benzyl]methanesulfonamide](/img/structure/B4450782.png)
![N-cycloheptyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4450795.png)
![5-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-dimethyl-1H-indole-2-carboxamide](/img/structure/B4450811.png)
![N-(2-furylmethyl)-1-[(3-phenylpropyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4450820.png)
![[3-Amino-4-(4-methylpiperazin-1-yl)phenyl]-phenylmethanol](/img/structure/B4450821.png)
![1-{2-[(methylsulfonyl)(phenyl)amino]butanoyl}-4-piperidinecarboxamide](/img/structure/B4450828.png)

![2-(methoxymethyl)-3-phenyl-5-(3-pyridinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4450842.png)
![2-chloro-N-[2-(dimethylamino)ethyl]-5-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4450848.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4450857.png)
![2-(4-chlorophenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]propanamide](/img/structure/B4450865.png)
![ethyl 3-{[4-(isobutyrylamino)phenyl]amino}-3-oxopropanoate](/img/structure/B4450868.png)

